molecular formula C19H23NO6 B11289930 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline

Cat. No.: B11289930
M. Wt: 361.4 g/mol
InChI Key: WJFCNNSNZIFICB-UHFFFAOYSA-N
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Description

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . This particular compound is characterized by the presence of a chromen-7-yl group, which is a key structural feature contributing to its unique properties.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C19H23NO6/c1-5-6-14(18(22)23)20-16(21)9-25-15-8-7-13-10(2)11(3)19(24)26-17(13)12(15)4/h7-8,14H,5-6,9H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

WJFCNNSNZIFICB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets and pathways. The chromen-7-yl group is known to interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects . The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can be compared with other coumarin derivatives such as:

These similar compounds highlight the uniqueness of this compound in terms of its specific structural features and resulting biological activities.

Biological Activity

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a novel compound derived from the class of coumarin derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromenone core with various substituents. The molecular formula is C16H18O5C_{16}H_{18}O_{5}, and its structure can be described as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC16H18O5
Molecular Weight286.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, such as topoisomerases, which play a crucial role in DNA replication and transcription.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Properties

Research indicates that coumarin derivatives possess antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated potent antibacterial activity against various strains of bacteria and fungi .

Cardioprotective Effects

In a recent study involving myocardial infarction models in rats, compounds related to this class were shown to ameliorate heart injury markers and improve cardiac function . The cardioprotective effects were attributed to the compound's ability to reduce oxidative stress and inflammation.

Case Studies

  • Myocardial Infarction Model : In a controlled study involving isoproterenol-induced myocardial infarction in rats, the administration of this compound resulted in significant improvements in cardiac biomarkers and histopathological parameters . This suggests potential applications in treating heart diseases.
  • Antioxidant Studies : Various in vitro studies have demonstrated the ability of this compound to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while decreasing lipid peroxidation levels .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeFindingsReferences
AntioxidantNeutralizes ROS; enhances SOD and catalase levels
AntimicrobialEffective against bacterial and fungal strains
CardioprotectiveImproves cardiac function post-myocardial infarction

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